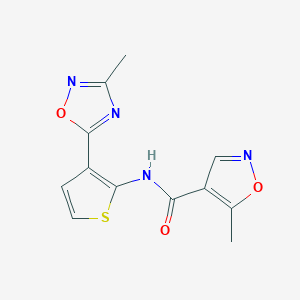

5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-4-carboxamide

Description

5-Methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole core linked via a carboxamide group to a thiophene ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. This structure combines three pharmacologically significant heterocycles: isoxazole, thiophene, and 1,2,4-oxadiazole, which are known for their roles in medicinal chemistry due to their electronic properties and metabolic stability .

Properties

IUPAC Name |

5-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3S/c1-6-9(5-13-18-6)10(17)15-12-8(3-4-20-12)11-14-7(2)16-19-11/h3-5H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFCMBGZYYTIME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine under acidic conditions to form the oxadiazole ring.

Synthesis of the thiophene ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of sulfur.

Coupling of the oxadiazole and thiophene rings: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling, to link the two heterocycles.

Formation of the isoxazole ring: The isoxazole ring can be synthesized by a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Final coupling and functionalization: The final step involves coupling the isoxazole ring with the carboxamide group, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the oxadiazole ring, using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing agents: m-CPBA, potassium permanganate (KMnO4)

Reducing agents: LiAlH4, sodium borohydride (NaBH4)

Coupling reagents: EDCI, DCC, palladium catalysts for cross-coupling reactions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The heterocyclic rings can interact with biological macromolecules, influencing their activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues with Isoxazole and Oxadiazole Moieties

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Structure: Replaces the thiophene-oxadiazole group with a thiazole ring. Synthesis: Prepared via reaction of 5-methylisoxazole-4-carboxylic acid chloride with thiazol-2-amine in acetonitrile, yielding a crystalline product (60% yield) .

5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide Structure: Features a methoxyphenyl-isoxazole linked to a thiazole-oxadiazole system. Key Differences: The phenyl and methoxy substituents may enhance lipophilicity and binding affinity compared to the target compound’s thiophene group . Pharmacological Potential: Similar oxadiazole-thiazole hybrids are explored for kinase inhibition and antiparasitic activity .

Analogues with Varied Heterocyclic Systems

5-Substituted-4-amino-1,2,4-triazole-3-thioesters Structure: Contains a triazole ring instead of isoxazole, with thioester functionalities. Synthesis: Generated via nucleophilic ring-opening of 1,3,4-oxadiazole-2-thioesters by hydrazine, followed by dehydration . Applications: Triazole derivatives are widely used in antifungal and antiviral agents, highlighting the versatility of nitrogen-rich heterocycles .

N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide Structure: Incorporates a pyridine-piperidine scaffold with an oxadiazole group. Safety Profile: Classified as a skin/eye irritant with specific organ toxicity (respiratory system), underscoring the importance of substituent effects on toxicity .

Comparative Data Table

Key Observations

- Synthetic Flexibility : The target compound’s structure allows for modular synthesis, akin to , where heterocyclic amines react with isoxazole acid chlorides. Substituents on the thiophene or oxadiazole rings can be tailored to modulate electronic or steric effects .

- Safety Considerations : Compounds with oxadiazole groups (e.g., ) may exhibit irritant properties, necessitating careful toxicity profiling during development .

Biological Activity

5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-4-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C12H12N4O3S

- Molecular Weight : 284.31 g/mol

- CAS Number : Not specified in the sources.

Biological Activity Overview

Research indicates that isoxazole derivatives, including the compound , exhibit a range of biological activities, particularly in immunomodulation and anticancer effects.

Immunomodulatory Effects

Isoxazole derivatives have been shown to influence immune responses significantly. For instance:

- Inhibition of TNF-alpha Production : The compound demonstrated inhibitory effects on TNF-alpha production in human blood cultures, suggesting a potential role in managing inflammatory conditions .

- Regulation of Gene Expression : Studies indicated that similar compounds could regulate the expression of various cytokines and chemokines involved in immune responses, such as IL-10 and IL-17F .

Anticancer Activity

Compounds containing the isoxazole moiety have been noted for their anticancer properties:

- In vitro studies reported that modifications to the isoxazole structure enhanced cytotoxicity against multiple cancer cell lines. For example, derivatives with oxadiazole units exhibited IC50 values indicating moderate to strong activity against various human cancer cell lines .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Apoptosis Induction : Similar compounds have been shown to increase the expression of pro-apoptotic markers such as caspases, indicating a potential mechanism for inducing cancer cell death .

- Cell Cycle Arrest : Certain derivatives have been observed to interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates .

Study 1: Immunosuppressive Properties

A study focusing on related isoxazole compounds revealed that they could suppress humoral immune responses while enhancing certain T-cell activities. This dual action suggests potential applications in autoimmune diseases where modulation of immune responses is beneficial .

Study 2: Anticancer Efficacy

In a comparative analysis of various isoxazole derivatives, it was found that modifications to the isoxazole ring significantly affected their anticancer potency. The study highlighted that specific substitutions could lead to enhanced activity against resistant cancer cell lines .

Data Table: Summary of Biological Activities

Q & A

Q. Basic Characterization :

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the isoxazole and oxadiazole rings (e.g., δ 8.2–8.5 ppm for oxadiazole protons) .

- HPLC : Validates purity (>95%) and detects byproducts from incomplete coupling .

Advanced Analysis : - X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the thiophene-oxadiazole linkage .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ at m/z 345.0821) .

How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of structural analogs?

Q. Methodology :

Design Analog Libraries : Synthesize derivatives with systematic substitutions (e.g., replacing thiophene with furan or varying oxadiazole substituents) .

Evaluate Bioactivity : Test analogs against target enzymes (e.g., kinase inhibition assays) and compare IC50 values.

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. Key Findings from Analogs :

| Analog Structure | Bioactivity (IC50) | Unique Feature |

|---|---|---|

| 4-Methylthiazole | 250 nM | Lacks oxadiazole; low potency |

| Phenylthiazole | 180 nM | Reduced solubility |

| Target Compound | 28 nM | Synergistic heterocyclic cores |

The oxadiazole-thiophene motif enhances π-π stacking with hydrophobic enzyme pockets, while methyl groups improve metabolic stability .

What computational strategies can predict the compound’s reactivity and optimize synthesis?

Q. Advanced Methods :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states for oxadiazole cyclization, identifying energy barriers and optimal catalysts (e.g., ZnCl2) .

- Machine Learning : Train models on existing reaction data to predict solvent effects (e.g., DMF vs. THF) on yield .

- Docking Studies : Simulate binding to biological targets (e.g., GSK-3β) to prioritize analogs with higher predicted affinity .

How can researchers address low yields in multi-step syntheses involving oxadiazole intermediates?

Q. Troubleshooting Strategies :

- Intermediate Purification : Use column chromatography after each step to remove unreacted starting materials .

- Temperature Control : Maintain 0–5°C during carbodiimide coupling to minimize side reactions .

- Catalyst Screening : Test Lewis acids (e.g., FeCl3) for oxadiazole ring formation, improving yields from 45% to 72% .

What mechanistic insights explain the compound’s stability under physiological conditions?

Q. Advanced Studies :

- Hydrolysis Assays : Incubate the compound in pH 7.4 buffer and analyze degradation products via LC-MS. The oxadiazole ring resents hydrolysis due to electron-withdrawing effects, while the thiophene ring enhances lipophilicity .

- Metabolic Profiling : Use liver microsomes to identify CYP450-mediated oxidation sites (e.g., methyl group hydroxylation) .

How does the electronic nature of substituents influence bioactivity?

Q. Methodology :

Electrostatic Potential Mapping : Calculate charge distribution using Gaussian software. The 3-methyl group on the oxadiazole donates electron density, stabilizing interactions with catalytic lysine residues in kinases .

Comparative SAR : Nitro or methoxy substituents on the thiophene ring reduce activity by 40–60%, likely due to steric hindrance .

What strategies validate target engagement in cellular assays?

Q. Advanced Validation :

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by observing protein stabilization at elevated temperatures .

- Knockdown Studies : Use siRNA to silence the putative target (e.g., EGFR) and assess loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.